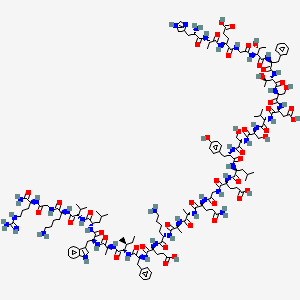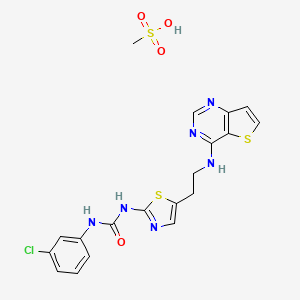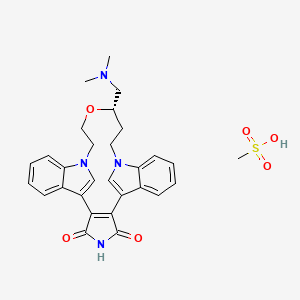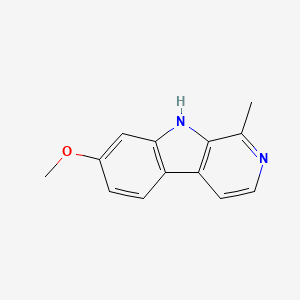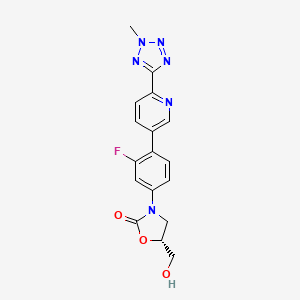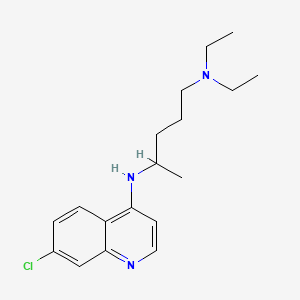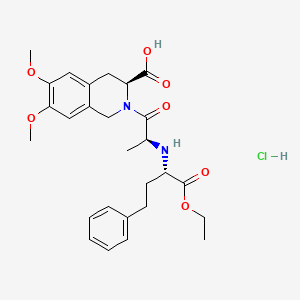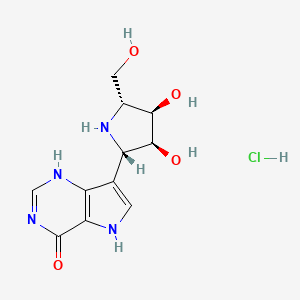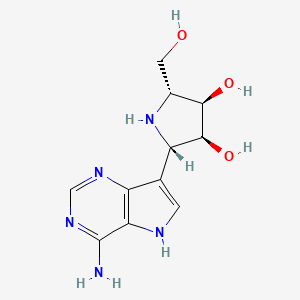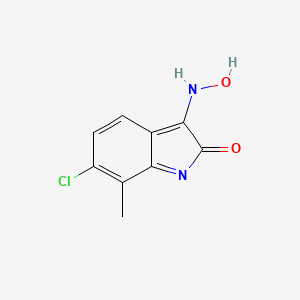
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18BIOder is a neuroprotective GSK-3β inhibitor, highly selectively inhibiting HIV-1. It is the second generation derivative of 6BIO.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
The chemical compound 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one is involved in the synthesis of complex heterocyclic systems. For instance, Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, which are derived from pyrazoles reacted with hydroxylamine, leading to compounds that include structures similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. These compounds' structures were elucidated using single-crystal X-ray analysis and NMR spectroscopic investigations, showcasing the compound's role in the synthesis and structural characterization of new heterocyclic systems (Holzer et al., 2003).
2. Asymmetric Synthesis of Amino Acids
In the field of asymmetric synthesis, compounds similar to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one are used as intermediates. Oppolzer et al. (1992) detailed the synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams, using a process that involves treating N-acylsultams with reagents like 1-chloro-1-nitrosocyclohexane, which bears resemblance to the structure of 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one. This highlights the compound's utility in the synthesis of important biological molecules like amino acids (Oppolzer et al., 1992).
3. Antitumor Activity
Compounds structurally related to 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one have been investigated for their potential antitumor activities. For example, Andreani et al. (1979) synthesized hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole, which is structurally similar to the compound , and reported preliminary results on their activity against leukemia in mice. This suggests a possible avenue for the use of such compounds in cancer research (Andreani et al., 1979).
4. Enaminone-Based Anticonvulsant Study
In a study by Kubicki et al. (2000), compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a resemblance with 6-Chloro-3-(hydroxyamino)-7-methylindol-2-one, were analyzed for their crystal structures. These compounds, known for their anticonvulsant properties, demonstrate the potential application of such chemical structures in pharmaceutical research, particularly in the development of anticonvulsant drugs (Kubicki et al., 2000).
Eigenschaften
CAS-Nummer |
275374-93-1 |
|---|---|
Produktname |
6-Chloro-3-(hydroxyamino)-7-methylindol-2-one |
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
InChI-Schlüssel |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
18BIOder; 18-BIOder; 18 BIOder; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



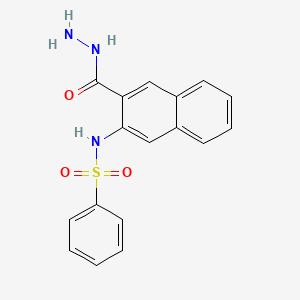
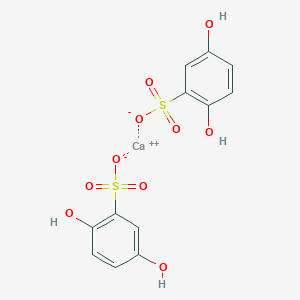
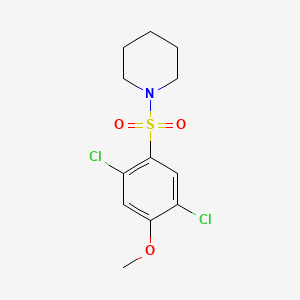
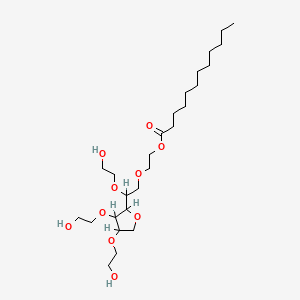
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
